molecular formula C19H21NO2 B5674425 N-(4-isopropylphenyl)-3-(2-methoxyphenyl)acrylamide

N-(4-isopropylphenyl)-3-(2-methoxyphenyl)acrylamide

Cat. No. B5674425
M. Wt: 295.4 g/mol
InChI Key: STMYNWBTFXBEBU-JLHYYAGUSA-N
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Description

Synthesis Analysis

The synthesis of related acrylamide derivatives involves copolymerization techniques and chemical reactions tailored to introduce specific functional groups, enhancing the compound's reactivity and physical properties. For instance, polymers derived from N-isopropylacrylamide and azobenzene-containing acrylamides have been developed to exhibit photoresponsive affinity to water, leveraging the copolymerization of N-isopropylacrylamide with azobenzene derivatives to achieve desired solubility and lower critical solution temperatures (LCSTs) (Akiyama & Tamaoki, 2004).

Molecular Structure Analysis

The molecular structure of acrylamide derivatives, including N-(4-isopropylphenyl)-3-(2-methoxyphenyl)acrylamide, plays a crucial role in determining their physical and chemical properties. X-ray crystallography studies have provided insights into the E and Z isomers of related compounds, highlighting the influence of molecular configuration on the compound's characteristics (Chenna et al., 2008).

Chemical Reactions and Properties

Acrylamide derivatives participate in various chemical reactions, including free-radical polymerization and acylation, to form polymers with specific properties. For example, the RAFT polymerization of N-isopropylacrylamide has been controlled to achieve polymers for drug delivery applications, indicating the versatility of these compounds in synthesizing materials with tailored properties (Convertine et al., 2004).

Physical Properties Analysis

The physical properties of acrylamide derivatives, such as solubility, phase transition temperatures, and hydrophobicity, are significantly influenced by their molecular structure. Studies have shown that the introduction of specific substituents can modify these properties, enabling the development of materials with desired characteristics for various applications (Zhou et al., 2015).

Chemical Properties Analysis

The chemical properties of N-(4-isopropylphenyl)-3-(2-methoxyphenyl)acrylamide, such as reactivity and stability, are pivotal for its application in polymer synthesis and materials science. The compound's ability to undergo controlled polymerization and form stable polymers with unique properties highlights its potential as a versatile building block in the design of functional materials (Mondal et al., 2022).

properties

IUPAC Name

(E)-3-(2-methoxyphenyl)-N-(4-propan-2-ylphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO2/c1-14(2)15-8-11-17(12-9-15)20-19(21)13-10-16-6-4-5-7-18(16)22-3/h4-14H,1-3H3,(H,20,21)/b13-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STMYNWBTFXBEBU-JLHYYAGUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C=CC2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C1=CC=C(C=C1)NC(=O)/C=C/C2=CC=CC=C2OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(2-methoxyphenyl)-N-[4-(propan-2-yl)phenyl]prop-2-enamide

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